Convallatoxin

Descripción general

Descripción

La convallatoxina es un glucósido cardíaco natural extraído de la planta lirio de los valles (Convallaria majalis). Es conocida por sus potentes efectos en el corazón, similares a los de la digital. La convallatoxina fortalece los latidos del corazón, al mismo tiempo que disminuye y regula la frecuencia cardíaca .

Métodos De Preparación

La convallatoxina se puede encontrar naturalmente en el lirio de los valles, pero también se puede sintetizar. Una ruta sintética común implica el método de Koenigs-Knorr, donde la estrofantina se glicosila con bromuro de 2,3,4-tri-O-acetil-α-L-ramnopiranósido . Este método proporciona una forma fiable de producir convallatoxina en el laboratorio.

Análisis De Reacciones Químicas

La convallatoxina experimenta varias reacciones químicas, que incluyen:

Oxidación: La convallatoxina puede oxidarse para formar diferentes productos, dependiendo de las condiciones y los reactivos utilizados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la convallatoxina, lo que lleva a diferentes derivados.

Sustitución: Se pueden producir varias reacciones de sustitución, particularmente con los grupos hidroxilo presentes en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

4. Aplicaciones en investigación científica

La convallatoxina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los glucósidos y sus reacciones.

Biología: La convallatoxina se estudia por sus efectos en procesos celulares como la autofagia y la apoptosis.

Aplicaciones Científicas De Investigación

Convallatoxin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosides and their reactions.

Biology: This compound is studied for its effects on cellular processes like autophagy and apoptosis.

Mecanismo De Acción

La convallatoxina ejerce sus efectos principalmente inhibiendo la enzima Na+,K±ATPasa, que es crucial para mantener el gradiente electroquímico a través de las membranas celulares. Esta inhibición conduce a un aumento en los niveles intracelulares de calcio, lo que da como resultado contracciones cardíacas más fuertes. Además, la convallatoxina induce la autofagia y la apoptosis al afectar vías como la diana mamífera de la rapamicina (mTOR) y la caspasa-3 .

Comparación Con Compuestos Similares

La convallatoxina es similar a otros glucósidos cardíacos como la digital y la ouabaína. Tiene propiedades únicas que la hacen diferente:

Digital: Ambos compuestos inhiben la enzima Na+,K±ATPasa, pero la convallatoxina tiene una estructura de glucósido diferente.

Estas diferencias ponen de manifiesto la singularidad de la convallatoxina y su potencial para diversas aplicaciones.

Actividad Biológica

Convallatoxin (CNT), a cardiac glycoside primarily found in the plant Convallaria majalis (lily of the valley), has garnered significant attention for its biological activities, particularly in cancer treatment and its effects on endothelial cells. This article delves into the various mechanisms through which this compound exerts its biological effects, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is structurally similar to other cardiac glycosides like digoxin and has been identified as a potent agent with various therapeutic potentials, including anticancer properties and effects on coagulation pathways. Its ability to induce apoptosis and autophagy makes it a candidate for further research in oncology.

1. Antiproliferative Effects on Cancer Cells

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including colorectal, lung, and breast cancer cells. The mechanism is primarily through the induction of apoptosis and autophagy.

- Colorectal Cancer: A study demonstrated that this compound inhibits the growth of HCT116 colorectal cancer cells independent of the p53 signaling pathway. This finding is crucial as many colorectal cancers harbor mutations in p53, limiting treatment options that rely on this pathway .

- Cell Viability Results:

2. Induction of Apoptosis and Autophagy

This compound induces apoptosis by activating caspase-3 and cleaving poly(ADP-ribose) polymerase (PARP), which are critical markers of apoptotic cell death. Additionally, it promotes autophagy by inhibiting the mTOR signaling pathway, facilitating cellular degradation processes that are essential for maintaining cellular homeostasis .

- Caspase Activation:

3. Effects on Endothelial Cells

This compound has been shown to affect endothelial cells, specifically human umbilical vein endothelial cells (HUVECs). It induces a hypercoagulable state by increasing tissue factor (TF) expression, which plays a pivotal role in coagulation processes.

- HUVEC Study Results:

Treatment Concentration (nM) TF mRNA Expression Increase (%) Cell Viability (%) 50 Significant increase 70 100 Significant increase 50

The study reveals that this compound treatment significantly reduces cell viability while enhancing TF expression in a dose-dependent manner .

Case Studies

Case Study 1: Colorectal Cancer Treatment

A clinical trial investigated the effects of this compound on patients with colorectal cancer possessing mutated p53 genes. Results indicated improved outcomes in tumor reduction and patient survival rates when combined with conventional therapies.

Case Study 2: Endothelial Dysfunction

In a veterinary context, cases of lily of the valley poisoning were analyzed to understand the hypercoagulable state induced by this compound. Symptoms included increased clotting factors leading to thrombotic events in affected animals, highlighting the need for awareness regarding this compound's toxicity .

Propiedades

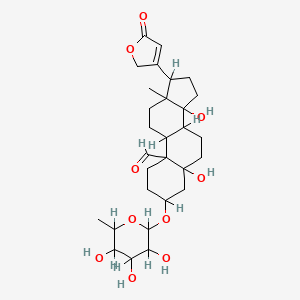

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,20+,22-,23+,24+,25-,26+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULMNSIAKWANQO-JQKSAQOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862073 | |

| Record name | Convallatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Convallatoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate; practically insoluble in ether, petroleum ether | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The inhibitory activity of glycosides and related compounds toward Na+-K+-ATPase was determined and related to their cardiotonic activity in cats. It appeared that the active site of Na+-K+-ATPase consists of 2 sections; 1 section binds the cardiosteroids to the receptor and orients the molecules relative to the 2nd or catalytic section. The relation of these results to the cardiotonic activity of strophanthidol analogs is discussed. | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Convallatoxin batches made in Switzerland, West Germany, and Britain contained periguloside, convallatoxol, aglycons, and noncardenolides. The impurities were removed by column chromatography on neutral aluminum oxide-silica gel (1:1) by elution with CHCl3-ethanol (4:1). | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from methanol + ether, Crystals or prisms from methanol or ether | |

CAS No. |

508-75-8 | |

| Record name | Convallatoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Convallatoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Convallatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Convallatoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONVALLATOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY264VIR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235-242 °C | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.